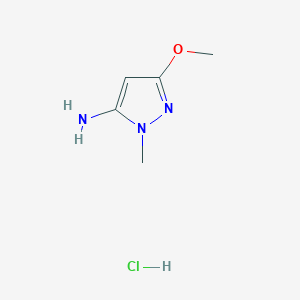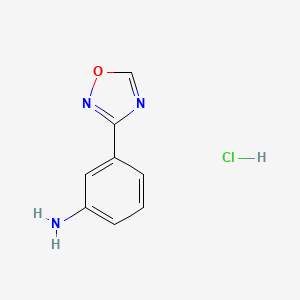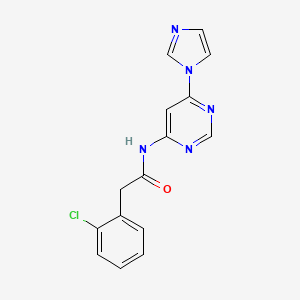![molecular formula C20H17FN4O2S2 B2489245 5-(3-fluorobenzyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 1021020-26-7](/img/structure/B2489245.png)
5-(3-fluorobenzyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heterocyclic compounds like 5-(3-fluorobenzyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one are of significant interest in medicinal chemistry and organic synthesis due to their complex structure and potential biological activity. These compounds often serve as key intermediates or end products in the synthesis of pharmaceuticals, materials science, and organic chemistry research due to their unique chemical properties and biological activities.
Synthesis Analysis
Synthesis of similar heterocyclic compounds involves multi-step chemical reactions, starting from simple precursors to achieve the complex heterocyclic structure. For instance, the synthesis of 2-(4-fluorobenzyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3,4]thiadiazole derivatives showcases a methodology that could be analogous to synthesizing the target compound, involving key steps such as N-alkylation, cyclization, and functional group transformations (Banu et al., 2013).
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is typically determined using spectroscopic techniques like NMR, IR spectroscopy, and X-ray crystallography. These methods provide detailed information on the molecular geometry, electronic structure, and intermolecular interactions, crucial for understanding the compound's reactivity and properties. For example, the crystal structure analysis of similar compounds offers insights into the arrangement of molecules in the solid state, revealing supramolecular interactions that could influence the compound's stability and reactivity (Banu et al., 2013).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- A study by Demchenko et al. (2015) focused on synthesizing novel thiazolo[4,5-d]pyridazinones with varied biological activities. Although not directly studying the specific compound, their research on similar structures contributes to understanding the chemical synthesis and potential biological applications of these compounds.
Spectroscopic and Crystal Structure Analysis
- Banu et al. (2013) conducted a study on the synthesis and structural analysis of related compounds, which could provide insights into the physicochemical properties and structural characterization necessary for the research of 5-(3-fluorobenzyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one.
Inhibitory, Antimicrobial, and Antioxidant Activities
- A study by Menteşe et al. (2015) explored the synthesis of benzimidazole derivatives containing morpholine rings, demonstrating their inhibitory, antimicrobial, and antioxidant activities. This research could be relevant for understanding similar activities in 5-(3-fluorobenzyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one.
GPR39 Agonists and Kinase Inhibitors
- Research by Sato et al. (2016) identified certain kinase inhibitors as novel GPR39 agonists, providing insights into the potential biological targets and mechanisms of action for similar compounds like 5-(3-fluorobenzyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one.
Antitumor Activity
- A 2020 study by Qin et al. on pyridazinone derivatives containing 1,3,4-thiadiazole moieties revealed significant antitumor activities. This could suggest similar potential for antitumor applications in the compound of interest.
Anti-inflammatory and Antinociceptive Activity
- Alam et al. (2010) researched thiazolo[3,2-a]pyrimidines for their anti-inflammatory and antinociceptive effects, which might provide a basis for evaluating similar activities in 5-(3-fluorobenzyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one.
Eigenschaften
IUPAC Name |
5-[(3-fluorophenyl)methyl]-2-morpholin-4-yl-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O2S2/c21-14-4-1-3-13(11-14)12-25-19(26)17-18(16(23-25)15-5-2-10-28-15)29-20(22-17)24-6-8-27-9-7-24/h1-5,10-11H,6-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNTVBVDPLAGLJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(S2)C(=NN(C3=O)CC4=CC(=CC=C4)F)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-fluorobenzyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclooctyl-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2489163.png)
![2-[(2,3-Dihydro-1-benzofuran-5-yl)methoxy]-1,3-thiazole](/img/structure/B2489164.png)
![2-(7-methyl-2-oxo-6-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)-N-phenylacetamide](/img/structure/B2489166.png)

![1-[(Adamantan-1-yl)methoxy]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride](/img/structure/B2489171.png)
![(2E)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile](/img/structure/B2489172.png)
![2-Chloro-1-[4-(1-cyclopropyltriazole-4-carbonyl)piperazin-1-yl]ethanone](/img/structure/B2489173.png)






![2-[1-(4-Ethoxyphenyl)sulfonylpiperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2489184.png)